2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone is an organic compound that features a dioxolane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone typically involves the reaction of 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by a Friedel-Crafts acylation reaction to introduce the ethanone group. The reaction conditions often include:
Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvents: Common solvents include dichloromethane or toluene.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxyacetophenone.
Reduction: Formation of 2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the methoxy group, which may affect its reactivity and applications.
2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone: Similar structure but with the methoxy group in a different position, leading to different chemical properties.
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone is unique due to the presence of both the dioxolane ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-2-3-9(7-10)11(13)8-12-15-5-6-16-12/h2-4,7,12H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVZCPSKSZGAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217941 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-55-4 | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201217941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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